molecular formula C19H21BrN2O B3521925 2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide

2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B3521925
M. Wt: 373.3 g/mol
InChI Key: SHDVWRWMCFCXLD-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide is a compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide structure, which is further substituted with a 4-methylpiperidin-1-yl group

Properties

IUPAC Name

2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-14-10-12-22(13-11-14)18-9-5-4-8-17(18)21-19(23)15-6-2-3-7-16(15)20/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDVWRWMCFCXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves the following steps:

    Amidation: The formation of the benzamide can be accomplished by reacting the brominated benzoyl chloride with 2-(4-methylpiperidin-1-yl)aniline under suitable conditions, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of benzamide derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(4-methylpiperidin-1-yl)pyrimidine
  • N-(4-fluorophenyl)-2-bromobenzamide
  • 2-bromo-4-(4-methylpiperidin-1-yl)phenylboronic acid

Uniqueness

2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide is unique due to the specific combination of the bromine atom and the 4-methylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Reactant of Route 2
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2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide

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